methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a thiophene acryloyl substituent and a methyl ester group. Its structure combines a benzo[d]thiazole core with an imino linkage to a conjugated (E)-3-(thiophen-2-yl)acryloyl moiety, creating a planar, π-conjugated system. The compound’s stereochemistry (Z and E configurations) is critical for its reactivity and molecular packing, as evidenced by analogous benzothiazole derivatives .
Synthetic routes typically involve multi-step reactions, such as condensation of 6-methylbenzothiazole with thiophene-containing acryloyl chlorides, followed by esterification. Characterization relies on NMR, IR, and mass spectrometry, with crystallographic data (if available) providing insights into conformational stability .
Properties
IUPAC Name |
methyl 2-[6-methyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-5-7-14-15(10-12)25-18(20(14)11-17(22)23-2)19-16(21)8-6-13-4-3-9-24-13/h3-10H,11H2,1-2H3/b8-6+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDYYIYEIGSDY-HBDKRJASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the preparation of the core benzo[d]thiazole structure through a cyclization reaction involving appropriate thiourea derivatives and 2-bromoacetophenone.
Substitution and Functionalization:
Formation of the Acrylonitrile Moiety: : The acrylonitrile unit is introduced via a Knoevenagel condensation reaction between a suitable aldehyde and the methyl 2-((Z)-6-methyl-2-amino)benzo[d]thiazole derivative.
Final Esterification: : The last step involves esterification to form the methyl ester, which can be achieved using standard esterification techniques with methanol and acid catalysts.
Industrial Production Methods
Industrial production may involve a streamlined process with optimizations for large-scale synthesis, such as continuous flow chemistry techniques and the use of more efficient catalysts and reagents to minimize waste and enhance yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones when exposed to strong oxidizing agents.
Reduction: : Reduction of the compound may result in the selective hydrogenation of the acrylonitrile group, yielding corresponding amines.
Substitution: : Electrophilic aromatic substitution reactions are possible due to the presence of the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines.
Substitution Products: : Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in transition metal catalysis.
Material Science: : Incorporation into polymers for advanced material properties.
Biology
Enzyme Inhibition: : Potential inhibitors of specific enzymes due to structural features.
Biochemical Probes: : Useful as a fluorescent probe in biochemical assays.
Medicine
Drug Development: : Exploration as a lead compound for drug discovery targeting specific pathways.
Diagnostic Agents: : Application in diagnostic imaging due to its distinctive structural motifs.
Industry
Agriculture: : Possible development of agrochemicals.
Environmental Science: : Utilization in the synthesis of materials for environmental remediation.
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets, primarily through its thiophene and benzo[d]thiazole moieties. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Features an indole substituent instead of thiophene acryloyl, altering electronic properties and hydrogen-bonding capacity .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Replaces the ester group with a carboxylic acid, enhancing solubility and bioactivity .
Ethyl-2-benzothiazolyl acetate : Lacks the conjugated acryloyl-thiophene system, reducing π-delocalization and photostability .
Physicochemical and Reactivity Comparison
- Hydrogen Bonding: The imino group and ester oxygen enable stronger intermolecular interactions than cyanoacetate or unsubstituted benzothiazoles, influencing crystallinity .
Biological Activity
Methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- A benzothiazole moiety, which is known for its diverse biological activities.
- An acryloyl group that enhances its reactivity and potential interaction with biological targets.
- A thiophene ring, contributing to its electronic properties and possibly its biological interactions.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of benzothiazole derivatives on breast cancer cells. The results showed that these derivatives inhibited cell proliferation with IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
In Vivo Studies
In vivo studies demonstrated that certain benzothiazole derivatives exhibited a reduction in inflammation markers in animal models. For example, a derivative showed a 64% reduction in paw edema in rats compared to the control group .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl Derivative | P. aeruginosa | 8 µg/mL |
Interaction with Biological Targets
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of thiophene and thiazole rings may contribute to antioxidant activity, reducing oxidative stress in cells.
Q & A
Q. What are the optimal synthetic routes for methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted benzo[d]thiazole precursors. Key steps include:
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Thiazole ring formation : Use the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives under reflux in acetic acid .
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Imine bond formation : Condensation of the thiazole intermediate with 3-(thiophen-2-yl)acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl .
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Esterification : Methylation of the acetate moiety using methanol and catalytic sulfuric acid under reflux .
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Optimization : Yield is maximized by controlling temperature (e.g., 0–5°C for imine formation to avoid side reactions) and solvent polarity (e.g., DCM for imine condensation vs. ethanol for Hantzsch reactions) .
- Data Table 1: Synthesis Optimization Parameters
| Step | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | 80–100 | Ethanol | None | 60–70 |
| Imine condensation | 0–5 | DCM | Triethylamine | 75–85 |
| Esterification | 65–70 | Methanol | H₂SO₄ | 90–95 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
-
¹H/¹³C NMR : Confirms the Z/E configuration of the imine and acryloyl groups via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) and aromatic substitution patterns .
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FT-IR : Identifies C=O (ester: ~1720 cm⁻¹; acryloyl: ~1680 cm⁻¹) and C=N (imine: ~1620 cm⁻¹) stretches .
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HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 429.3) .
- Data Table 2: Key Spectroscopic Signatures
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H) | Imine proton (N=CH) |
| ¹³C NMR | δ 167.5 (C=O ester) | Ester carbonyl |
| FT-IR | 1620 cm⁻¹ | C=N (imine) |
Advanced Research Questions
Q. How does the Z/E isomerism of the imine and acryloyl groups impact bioactivity, and what strategies resolve contradictory data in structure-activity relationships (SAR)?
- Methodological Answer :
- Isomer Effects : The Z-imine configuration enhances planarity, improving binding to enzymes like cyclooxygenase-2 (COX-2), while the E-acryloyl group may stabilize π-π stacking with aromatic residues in target proteins .
- Contradiction Resolution : If bioactivity data conflict (e.g., inconsistent IC₅₀ values across studies), use:
- X-ray crystallography : To confirm absolute configuration .
- Docking simulations : Compare binding poses of Z/E isomers with protein targets (e.g., COX-2) .
- Isomer separation : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions, and how do experimental results align with these models?
- Methodological Answer :
- DFT Calculations : Predict electrophilic sites using Fukui indices (e.g., high f⁻ at the acryloyl β-carbon) .
- Experimental Validation : React the compound with nucleophiles (e.g., Grignard reagents) at predicted sites. For example, methylmagnesium bromide adds to the acryloyl β-carbon, confirmed by ¹H NMR (disappearance of alkene protons at δ 6.8–7.1) .
- Contradictions : Discrepancies arise if steric hindrance from the thiophene ring limits access to reactive sites. Mitigate by using smaller nucleophiles (e.g., NH₃) .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Hydrolytic conditions : pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid) at 37°C for 24 hours. Monitor via HPLC for ester hydrolysis .
- Oxidative stress : 3% H₂O₂ at 25°C. Check for sulfoxide formation (S=O stretch at ~1050 cm⁻¹ in FT-IR) .
- Data Table 3: Stability Profile
| Condition | Major Degradant | Half-Life (h) |
|---|---|---|
| pH 1.2, 37°C | Carboxylic acid derivative | 4.2 |
| pH 7.4, 37°C | No degradation | >24 |
| 3% H₂O₂, 25°C | Sulfoxide analog | 8.5 |
Contradictions and Mitigation Strategies
- Synthesis Yield Variability : Discrepancies in yields (e.g., 60% vs. 85% for thiazole formation) may stem from thiourea purity. Use recrystallized thiourea and inert atmosphere .
- Bioactivity Inconsistencies : If antimicrobial assays conflict (e.g., MIC = 8 µg/mL vs. 32 µg/mL), standardize inoculum size (e.g., 1×10⁵ CFU/mL) and solvent controls (DMSO <1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
